molecular formula C12H21BO3 B2780564 2-((Dihydro-2H-pyran-4(3H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2304634-36-2

2-((Dihydro-2H-pyran-4(3H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2780564
CAS No.: 2304634-36-2
M. Wt: 224.11
InChI Key: FYMFIPYRLVGJEP-UHFFFAOYSA-N
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Description

2-((Dihydro-2H-pyran-4(3H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound with intriguing chemical properties, making it valuable for various scientific applications. It features a dihydropyran ring attached to a boron-containing dioxaborolane group. This structure lends itself to numerous chemical transformations, particularly in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: : One common method for synthesizing 2-((Dihydro-2H-pyran-4(3H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of dihydropyran with bis(pinacolato)diboron under conditions typically catalyzed by a transition metal such as palladium or copper. The reaction is carried out in the presence of a base, like potassium carbonate, and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: : In industrial settings, the process is scaled up, ensuring efficient mixing and temperature control to maximize yield and purity. Automated continuous flow reactors are often employed to handle large volumes and maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : This compound can undergo oxidative transformations, often yielding boronic acids or related species, useful intermediates in organic synthesis.

  • Reduction: : Reductive reactions can convert this compound into various saturated boronates, utilized in further functional group transformations.

  • Substitution: : Substitution reactions, particularly nucleophilic substitutions, allow for the exchange of the dioxaborolane moiety with other functional groups, broadening its utility in synthesis.

Common Reagents and Conditions

  • Oxidation: : Typical oxidizing agents include hydrogen peroxide or organic peroxides.

  • Reduction: : Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

  • Substitution: : Nucleophiles such as organolithium or Grignard reagents are employed, often in solvents like THF under controlled temperatures.

Major Products Formed: : Products vary based on the reaction type but commonly include boronic acids, alkyl boranes, and various organoboron derivatives.

Scientific Research Applications

2-((Dihydro-2H-pyran-4(3H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has broad applications across multiple fields:

  • Chemistry: : It serves as a precursor in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds, crucial in building complex organic molecules.

  • Biology: : Its derivatives are explored in boron neutron capture therapy (BNCT) for cancer treatment, exploiting the boron's neutron absorption properties.

  • Medicine: : Organoboron compounds, including this one, are integral in developing pharmaceuticals, particularly in drug discovery and development.

  • Industry: : Used in the manufacture of advanced materials, such as polymers and liquid crystals, benefiting from its unique chemical properties.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

  • 2-((Dihydro-2H-furan-3(2H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: : Similar structure but with a furan ring, offering different reactivity patterns.

  • 2-((Dihydro-2H-thiopyran-4(3H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: : Incorporates a thiopyran ring, affecting its chemical stability and reaction conditions.

Uniqueness: : The unique combination of a dihydropyran ring and a dioxaborolane group makes 2-((Dihydro-2H-pyran-4(3H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane particularly versatile, offering distinct reactivity and stability that is leveraged in both academic and industrial settings.

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Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(oxan-4-ylidenemethyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BO3/c1-11(2)12(3,4)16-13(15-11)9-10-5-7-14-8-6-10/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMFIPYRLVGJEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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